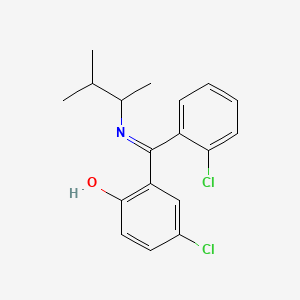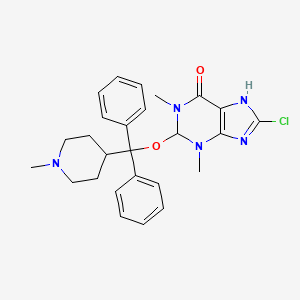
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Chlorination: Introduction of the chlorine atom at the 8th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The diphenyl and piperidyl groups can be introduced through nucleophilic substitution reactions, often using Grignard reagents or organolithium compounds.
Methylation: Methyl groups can be added using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-1,3-dimethyl-2-(diphenylmethyl)purin-6(3H)-one: Similar structure but lacks the piperidyl group.
1,3-Dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one: Similar structure but lacks the chlorine atom.
Uniqueness
8-Chloro-1,3-dimethyl-2-(diphenyl(1-methyl-4-piperidyl)methoxy)purin-6(3H)-one is unique due to the presence of both the chlorine and piperidyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
73986-43-3 |
|---|---|
Formule moléculaire |
C26H30ClN5O2 |
Poids moléculaire |
480.0 g/mol |
Nom IUPAC |
8-chloro-1,3-dimethyl-2-[(1-methylpiperidin-4-yl)-diphenylmethoxy]-2,7-dihydropurin-6-one |
InChI |
InChI=1S/C26H30ClN5O2/c1-30-16-14-20(15-17-30)26(18-10-6-4-7-11-18,19-12-8-5-9-13-19)34-25-31(2)22-21(23(33)32(25)3)28-24(27)29-22/h4-13,20,25H,14-17H2,1-3H3,(H,28,29) |
Clé InChI |
DYEDMUXMCJBVAN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4N(C5=C(C(=O)N4C)NC(=N5)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


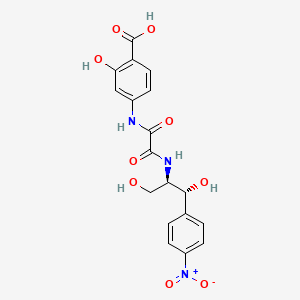
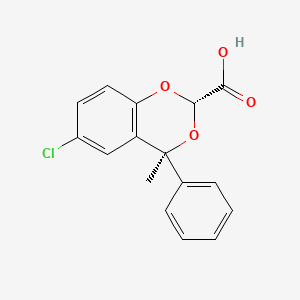
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
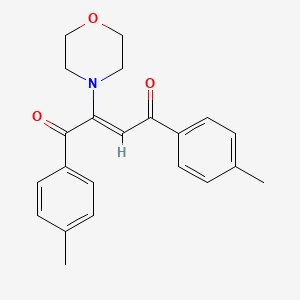

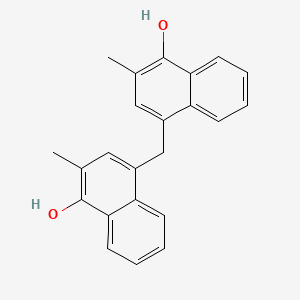
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)

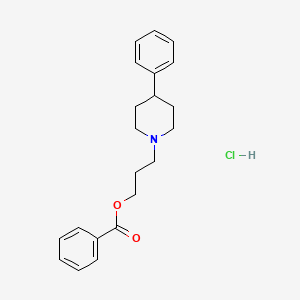


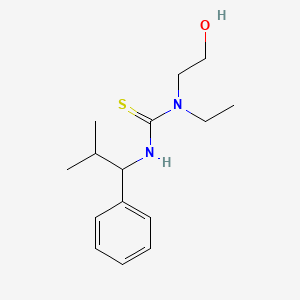
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
